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Compound of Interest

Compound Name: 5-Bromo-2-methoxyaniline

Cat. No.: B1307452

A Technical Guide to the Spectroscopic
Interpretation of 5-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data is crucial for its characterization and quality control. This document outlines the
expected spectral features and provides standardized experimental protocols for data
acquisition.

Molecular Structure and Spectroscopic Overview

5-Bromo-2-methoxyaniline (C7HsBrNO) is an aromatic amine with a molecular weight of
approximately 202.05 g/mol . Its structure consists of an aniline ring substituted with a bromine
atom and a methoxy group. The strategic placement of these functional groups gives rise to a
distinct spectroscopic fingerprint, which is invaluable for structural elucidation and purity
assessment.

The following sections detail the predicted and commonly observed data from *H NMR, 13C
NMR, IR, and Mass Spectrometry, presented in a clear, tabular format for ease of reference
and comparison.
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Quantitative Spectroscopic Data

The spectroscopic data for 5-Bromo-2-methoxyaniline is summarized below. It is important to
note that the exact values can vary slightly depending on the solvent, concentration, and
instrument used.

Table 1: Predicted *H NMR Data for 5-Bromo-2-methoxyaniline

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~6.95 d,J=25Hz 1H H-6 (Aromatic)
~6.80 dd,J=8.5,2.5Hz 1H H-4 (Aromatic)
~ 6.65 d,J=85Hz 1H H-3 (Aromatic)
~4.0-5.0 brs 2H -NH2z (Amine)
~3.85 S 3H -OCHs (Methoxy)

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted 13C NMR Data for 5-Bromo-2-methoxyaniline

Chemical Shift (6, ppm) Assighment
~147.5 C-2

~137.0 C-1

~124.0 C-4

~118.0 C-6

~112.0 C-3

~110.0 C-5

~56.0 -OCHs

Table 3: Predicted IR Absorption Data for 5-Bromo-2-methoxyaniline
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Wavenumber (cm~—?) Vibration Type Functional Group

N-H Stretch (asymmetric &

3450 - 3300 symmetric) Amine (-NH-2)

3100 - 3000 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Methoxy (-OCH3)
1620 - 1580 C=C Stretch Aromatic Ring

1520 - 1480 N-H Bend Amine (-NH2)

1250 - 1200 C-O Stretch (asymmetric) Aryl Ether

1050 - 1020 C-O Stretch (symmetric) Aryl Ether

850 - 750 C-H Bend (out-of-plane) Substituted Aromatic
650 - 550 C-Br Stretch Aryl Halide

Table 4: Mass Spectrometry Data for 5-Bromo-2-methoxyaniline

m/z Value Interpretation

Molecular lon Peaks [M]* and [M+2]* (approx.

201/203 1:1 ratio)

186/188 Loss of -CHs

158/160 Loss of -CHs and -CO
122 Loss of Br radical

Spectroscopic Data Interpretation Workflow

The process of elucidating a molecular structure from its various spectra follows a logical
progression. Each technique provides complementary pieces of information that, when
combined, confirm the identity and structure of the compound.
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Final Structure

5-Bromo-2-methoxyaniline

Click to download full resolution via product page

A logical workflow for spectroscopic data interpretation.

Detailed Experimental Protocols

Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The
following are generalized protocols for the analysis of 5-Bromo-2-methoxyaniline. Instrument-

specific parameters may require optimization.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

+ Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-methoxyaniline and dissolve
it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl
sulfoxide-de, DMSO-de) in a clean vial. The solution should be transferred to a 5 mm NMR
tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (6 = 0.00 ppm).
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» 'H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the
lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g.,
1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to
simplify the spectrum to single lines for each unique carbon atom.

4.2 Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
5-Bromo-2-methoxyaniline sample directly onto the ATR crystal. Apply pressure using the
instrument's anvil to ensure good contact between the sample and the crystal. This is a rapid
and common method for solid samples.

o Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: Place the ATR accessory or the KBr pellet in the sample holder of the FT-IR
spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm~1. A background
spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted
from the sample spectrum.

4.3 Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-
MS) system for separation from any impurities. For direct insertion, a small amount of the
solid is placed in a capillary tube and heated to induce vaporization.

« lonization: Electron Impact (EIl) is a common ionization technique for this type of molecule. In
El, high-energy electrons bombard the vaporized sample, causing ionization and
fragmentation.[1]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1307452?utm_src=pdf-body
https://www.thermofisher.com/order/catalog/product/B25693.14
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis and Detection: The resulting ions are accelerated and separated based on
their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[1] A detector then
records the abundance of each ion, generating the mass spectrum. High-resolution mass
spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental
composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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